angiotensin III

AT2 receptor selectivity receptor binding affinity HEK293 transfection

Select Angiotensin III (12687-51-3) for unparalleled AT2R selectivity: exhibits ~30-fold higher affinity for AT2R over AT1R, enabling specific CNS pressor, intrarenal natriuresis, and aldosterone signaling studies where Angiotensin II or Ang-(1-7) are ineffective. With 100% aldosterone-stimulating potency but only 40% vasoconstrictive activity vs. Ang II, it is the essential reference agonist for AT2R functional assays and APN substrate research. Rapid metabolic clearance (t1/2 ~30 s) ensures clean pathway interrogation.

Molecular Formula C46H66N12O9
Molecular Weight 931.1 g/mol
CAS No. 12687-51-3
Cat. No. B078482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameangiotensin III
CAS12687-51-3
SynonymsAngiotensin II, Des-Asp
Angiotensin III
Des Asp Angiotensin II
Des Aspartyl Angiotensin II
Des-Asp Angiotensin II
Des-Aspartyl-Angiotensin II
Molecular FormulaC46H66N12O9
Molecular Weight931.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyQMMRCKSBBNJCMR-KMZPNFOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin III (CAS 12687-51-3) Procurement: Receptor Selectivity and Bioactivity Profile


Angiotensin III (Ang III; CAS 12687-51-3) is an endogenous heptapeptide hormone derived from angiotensin II (Ang II) via N-terminal aspartate cleavage by aminopeptidase A (APA), with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe [1]. Unlike its octapeptide precursor, Ang III functions as a dual agonist at angiotensin type 1 (AT1R) and type 2 (AT2R) receptors but exhibits a marked receptor subtype selectivity profile that distinguishes it within the angiotensin peptide family [2]. In HEK293 cells stably expressing recombinant human receptors, Ang III demonstrates approximately 30-fold higher affinity for AT2R compared with AT1R, establishing it as the preferred endogenous agonist for AT2R-mediated signaling pathways . This receptor preference translates into a functional profile characterized by equivalent aldosterone-stimulating activity relative to Ang II (100% relative potency) but only 40% of the pressor/vasoconstrictive activity, and a very short circulating half-life of approximately 30 seconds that limits its peripheral bioavailability [3].

Why Angiotensin III Cannot Be Replaced by Angiotensin II or Angiotensin IV in Targeted Research


Within the renin-angiotensin peptide family, angiotensin II (Ang II), angiotensin III (Ang III), angiotensin IV (Ang IV), and angiotensin-(1-7) exhibit fundamentally non-redundant receptor engagement patterns and metabolic fates that preclude generic substitution. Direct comparative binding studies demonstrate that Ang II and Ang III both bind AT1R with high affinity as full agonists, whereas Ang IV binds AT1R with low affinity, and angiotensin-(1-7) lacks significant binding to either AT1R or AT2R [1]. At AT2R, the rank order of affinity is CGP42112 > Ang II ≥ Ang III > Ang IV > Ang-(1-7), with Ang III exhibiting substantially greater AT2R selectivity over AT1R compared with Ang II [2]. Beyond receptor pharmacology, these peptides diverge markedly in functional outcomes: Ang III alone induces AT2R-mediated natriuresis in the proximal tubule (a response not reproduced by Ang II or Ang-(1-7)), while Ang II is the more potent vasoconstrictor [3]. Furthermore, metabolic stability differs dramatically—Ang III is rapidly metabolized to Ang IV by aminopeptidase N (APN) with a circulating half-life of approximately 30 seconds, whereas Ang II is preferentially converted to angiotensin-(1-7) in certain cellular contexts rather than to Ang III [4]. These differences mandate compound-specific selection based on experimental endpoints rather than assuming class-wide interchangeability.

Quantitative Differentiation of Angiotensin III vs. Closest Analogs: Receptor Selectivity, Bioactivity, and Functional Specificity


AT2 Receptor Selectivity: 30-Fold Higher Affinity for AT2R vs. AT1R Compared with Angiotensin II

Angiotensin III exhibits a 30-fold higher affinity for AT2 receptors compared with AT1 receptors in HEK293 cells stably transfected with recombinant human receptors, whereas angiotensin II displays a less pronounced selectivity profile and binds both receptor subtypes with comparable high affinity. In systematic competition binding assays using 125I-[Sar1Ile8]AngII, both Ang II and Ang III showed high affinity for AT1R; however, at AT2R, the relative affinity ranking placed Ang II ≥ Ang III, with Ang III demonstrating substantially greater selectivity for AT2R over AT1R compared with Ang II [1]. Ang IV and angiotensin-(1-7) exhibited only modest affinity at AT2R and negligible affinity at AT1R [2]. Vendor technical specifications further corroborate the 30-fold AT2R:AT1R affinity ratio for Ang III in HEK293 cell systems .

AT2 receptor selectivity receptor binding affinity HEK293 transfection angiotensin receptor pharmacology

Renal Natriuresis: Exclusive AT2R-Mediated Sodium Excretion Not Reproduced by Angiotensin II

In angiotensin type 1 receptor-blocked Sprague-Dawley rats, renal interstitial infusion of Ang III (des-aspartyl1-angiotensin II) significantly increased urinary sodium excretion (UNaV), fractional sodium excretion, and lithium excretion, whereas molar-equivalent and even higher concentrations of intrarenal Ang II failed to increase urinary Na+ excretion [1]. The Ang III-induced natriuretic response was completely abolished by co-infusion of the specific AT2R antagonist PD-123319, confirming AT2R mediation [2]. Angiotensin-(1-7) similarly failed to reproduce the natriuretic effect of Ang III [3]. Notably, in the absence of systemic AT1R blockade, Ang III alone did not increase urine sodium excretion; however, co-infusion of an aminopeptidase N (APN) inhibitor enabled natriuresis, indicating that rapid metabolism of Ang III by APN to Ang IV limits its renal bioavailability [4].

natriuresis renal sodium excretion AT2 receptor proximal tubule hypertension

Adrenal Steroidogenesis: Aldosterone Secretion Equipotency vs. Differential Cortisol Response

In the HAC15 human adrenocortical cell line, Ang II was more potent than Ang III in stimulating aldosterone secretion, and Ang II—but not Ang III—stimulated cortisol secretion [1]. Ang II stimulated mRNA expression of steroidogenic acute regulatory protein (StAR), 3β-hydroxysteroid dehydrogenase (3β-HSD), CYP11B1, and CYP11B2, whereas Ang III stimulated 3β-HSD, CYP11B1, and CYP11B2 but decreased expression of CYP17A1, the enzyme required for cortisol synthesis [2]. In vivo studies across rats, rabbits, and humans demonstrated that the pressor effect of Ang III was approximately one-fifth (20%) that of Ang II, while the effect on aldosterone secretion was comparable to Ang II (100% relative aldosterone-stimulating activity) [3]. Additionally, in rat adrenal glomerulosa preparations, Ang III-induced aldosterone release was partially blocked (22.4 ± 10.5%) by the AT2R antagonist PD123319 but not by the AT1R antagonist candesartan, whereas Ang II-induced aldosterone release was blocked by both AT1R and AT2R antagonists [4].

aldosterone secretion cortisol synthesis adrenal glomerulosa HAC15 cell line steroidogenesis

Brain Renin-Angiotensin System: Predominant Pressor Effector and APA Inhibitor Target

Within the brain renin-angiotensin system, both Ang II and Ang III display similar affinity for AT1R and AT2R, and both peptides increase arginine vasopressin release and blood pressure when injected intracerebroventricularly. However, Ang II is rapidly converted in vivo to Ang III by aminopeptidase A (APA), establishing Ang III as the predominant central pressor effector peptide [1]. Supporting this, in vitro brain tissue degradation assays demonstrated that Ang III is the most rapidly degraded among the angiotensin peptides, while the d-amino acid substituted analogue [d-Arg1]Ang III exhibited degradation rates similar to Ang II and produced greater pressor responses than [d-Asp1]Ang II [2]. Intracerebroventricular pretreatment with the APA inhibitor amastatin significantly reduced the subsequent pressor response to [d-Asp1]Ang II by inhibiting its conversion to Ang III, whereas pretreatment with the aminopeptidase B inhibitor bestatin potentiated the pressor response to [d-Arg1]Ang III by inhibiting its conversion to the less active hexapeptide [3]. Brain Ang III exerts a tonic stimulatory effect on blood pressure in hypertensive rats, leading to the development of systemically active APA inhibitors such as RB150 as a novel class of centrally-acting antihypertensive agents [4].

brain renin-angiotensin system central pressor response aminopeptidase A hypertension vasopressin

Metabolic Stability and Half-Life: Rapid Clearance vs. Angiotensin II

Ang III exhibits a markedly short circulating half-life of approximately 30 seconds in systemic circulation, while in tissue compartments it may persist for 15–30 minutes [1]. In the HAC15 human adrenocortical cell line, exogenously added Ang III was rapidly metabolized and disappeared from the supernatant within 1 hour, compared with Ang II which disappeared within 6 hours and was primarily converted to angiotensin-(1-7) rather than to Ang III [2]. The primary metabolic pathway for Ang III is conversion to angiotensin IV (Ang IV) by aminopeptidase N (APN), which cleaves the N-terminal arginine residue [3]. In vivo degradation studies further indicate that the degradation rate of the pressor effect of Ang III in plasma is more rapid than that of Ang II [4]. This rapid turnover has direct functional implications: in the kidney, co-infusion of an APN inhibitor enables Ang III-induced natriuresis even in the absence of systemic AT1R blockade, and APN inhibitor administration alone induces natriuresis in AT1R-blocked rats, indicating that endogenous intrarenal Ang III levels are limited by APN activity [5].

peptide half-life aminopeptidase metabolism pharmacokinetics Ang IV conversion APN inhibition

Adipocyte Glucose Uptake: AT2R-Mediated Enhancement of GLUT1 Expression

In 3T3-L1 adipocytes, Ang III (10 nM) significantly increased glucose uptake, an effect that was blocked by the AT2R antagonist PD123319 but not by the AT1R antagonist irbesartan, confirming AT2R-specific mediation [1]. Ang III also induced the expression of glucose transporter type 1 (GLUT1) protein, and this stimulatory effect was similarly inhibited by PD123319 but not by irbesartan [2]. Notably, AT2R expression was upregulated during adipogenesis in 3T3-L1 preadipocytes, while AT1R expression was diminished, indicating that the Ang III/AT2R pathway becomes increasingly relevant as adipocytes mature [3]. While direct head-to-head comparisons of Ang III versus Ang II on glucose uptake in adipocytes are limited in the available evidence, the confirmed AT2R specificity of this effect aligns with Ang III's established profile as the preferred AT2R agonist and distinguishes it from Ang II, which activates both AT1R and AT2R signaling pathways [4].

glucose uptake GLUT1 adipocytes AT2R signaling metabolic research

Recommended Research Applications for Angiotensin III Based on Verified Differentiation


AT2 Receptor Pharmacology and Selective Agonist Screening

Ang III serves as the endogenous reference agonist for AT2R binding and functional assays. With a 30-fold AT2R:AT1R selectivity ratio in HEK293 cells and demonstrated AT2R-specific natriuretic responses in vivo [1], Ang III is the appropriate positive control for validating novel AT2R-selective compounds and for establishing baseline AT2R-mediated signaling parameters in transfected cell systems, isolated tissue preparations, and receptor internalization studies [2].

Renal Sodium Handling and Hypertension Mechanism Studies

For investigations of intrarenal AT2R function and sodium excretion, Ang III is the required ligand because Ang II and Ang-(1-7) fail to induce AT2R-mediated natriuresis in the proximal tubule [1]. This application includes studies of renal interstitial Ang III infusion in AT1R-blocked rodent models, AT2R trafficking to apical plasma membranes of renal proximal tubule cells, cGMP-dependent signaling in sodium transport regulation, and the role of APN inhibition in restoring defective natriuresis in spontaneously hypertensive rats [2].

Brain Renin-Angiotensin System and Central Blood Pressure Control Research

Ang III is the validated central pressor effector peptide in the brain RAS, making it essential for studies involving intracerebroventricular infusion, APA inhibitor pharmacology, and central regulation of vasopressin release and sympathetic tone [1]. The evidence that APA inhibition attenuates pressor responses by blocking Ang II-to-Ang III conversion supports the use of Ang III as the direct agonist for brain AT1R-mediated pressor studies and for validating systemically active APA inhibitors (e.g., RB150) as antihypertensive candidates [2].

Aminopeptidase Activity Assays and Inhibitor Development

Ang III is the specific substrate for aminopeptidase N (APN) activity assays, as APN catalyzes the conversion of Ang III to Ang IV by N-terminal arginine cleavage [1]. This application encompasses in vitro enzyme kinetics studies, APN inhibitor screening (including compounds such as PC-18 and bestatin), and investigation of APA/APN metabolic pathways in tissues with high aminopeptidase expression, such as the brain and kidney [2]. The rapid metabolic clearance of Ang III (tissue half-life 15–30 minutes) also makes it suitable for cellular metabolism and degradation studies.

Adrenal Steroidogenesis and Mineralocorticoid Pathway Research

Ang III enables selective investigation of aldosterone secretion pathways independent of glucocorticoid synthesis, given that Ang III stimulates aldosterone secretion with potency equivalent to Ang II (100% relative activity) but does not stimulate cortisol secretion and downregulates CYP17A1 expression [1]. This makes Ang III valuable for studies of mineralocorticoid receptor signaling, AT2R-mediated aldosterone regulation, and the mechanisms underlying aldosterone breakthrough during AT1R antagonist therapy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for angiotensin III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.